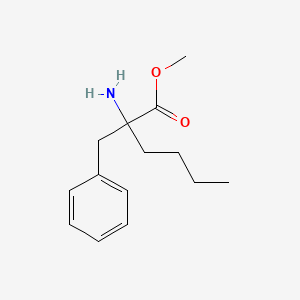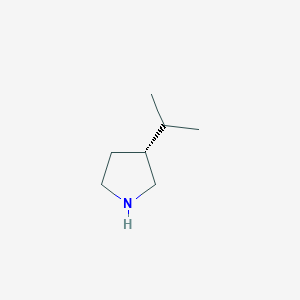
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL
Vue d'ensemble
Description
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . . This compound is characterized by the presence of a thiol group (-SH) and a phenol group (-OH) on a benzene ring substituted with three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One effective method for synthesizing 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves the oxidation of 2,3,6-trimethylphenol. This process uses an aqueous solution of hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction is typically carried out at 70°C for 2 hours, resulting in high selectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green oxidation processes, as described above, are promising for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of Lewis acidic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other organic compounds.
Medicine: Investigated for its antioxidant properties and potential therapeutic uses.
Industry: Used in the production of antioxidants for plastics and other materials.
Mécanisme D'action
The mechanism of action of 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves its thiol and phenol groups. The thiol group can undergo redox reactions, acting as an antioxidant by neutralizing free radicals. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethylphenol: Lacks the thiol group, making it less reactive in redox reactions.
2,4,6-Trimethylphenol (Mesitol): Another isomer with different substitution patterns, affecting its chemical properties.
Uniqueness
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is unique due to the presence of both thiol and phenol groups, which confer distinct redox and chemical reactivity properties. This dual functionality makes it valuable in various applications, particularly as an antioxidant and intermediate in organic synthesis .
Propriétés
Numéro CAS |
85460-73-7 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2,3,6-trimethyl-4-sulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3 |
Clé InChI |
YNTNDVQUUYCQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)S |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)S |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3194521.png)
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)

![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)









